

Application of 5-Amino-3-methyl-isothiazole-4-carbonitrile in Agrochemical Research

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Compound of Interest

Compound Name: 5-Amino-3-methyl-isothiazole-4-carbonitrile

Cat. No.: B1270446

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring is a significant heterocyclic scaffold in the development of novel agrochemicals due to its broad spectrum of biological activities. Derivatives of isothiazole have been shown to possess potent fungicidal, herbicidal, and insecticidal properties. **5-Amino-3-methyl-isothiazole-4-carbonitrile** serves as a key chemical intermediate in the synthesis of these agrochemically active compounds. Its versatile structure allows for various chemical modifications, leading to the development of new crop protection agents. This document provides an overview of its application, protocols for the synthesis of relevant derivatives, and a summary of the biological activities of related compounds.

Core Applications in Agrochemical Synthesis

5-Amino-3-methyl-isothiazole-4-carbonitrile is a valuable building block for the creation of more complex molecules with desired agrochemical properties. The primary amino group and the nitrile functionality are key reactive sites for derivatization. Research has demonstrated that isothiazole derivatives, particularly isothiazole carboxamides, exhibit significant herbicidal and fungicidal activities.

The general strategy involves the chemical modification of the 5-amino group, often through acylation, to produce N-substituted isothiazole derivatives. These modifications can dramatically influence the biological activity, selectivity, and physicochemical properties of the resulting compounds, making them suitable for various agricultural applications.

Experimental Protocols

The following is a representative protocol for the synthesis of an isothiazole carboxamide derivative, a class of compounds with demonstrated herbicidal activity, starting from a 5-amino-3-methylisothiazole precursor. This protocol is a general guideline and may require optimization for specific target molecules.

Protocol 1: Synthesis of a Representative N-Aryl-5-amino-3-methyl-isothiazole-4-carboxamide

This protocol describes the conversion of the nitrile group to a carboxamide, followed by N-arylation.

Step 1: Hydrolysis of the Nitrile to a Carboxamide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend **5-Amino-3-methyl-isothiazole-4-carbonitrile** (1 eq.) in a mixture of ethanol and water (3:1 v/v).
- **Addition of Reagents:** Add sodium hydroxide (2 eq.) to the suspension.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid (1M) to pH 3-4.
- **Isolation:** The resulting precipitate, 5-amino-3-methyl-isothiazole-4-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Arylation of the Amine

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-amino-3-methyl-isothiazole-4-carboxamide (1 eq.) in a suitable aprotic

solvent such as N,N-dimethylformamide (DMF).

- **Addition of Base:** Add a non-nucleophilic base, such as sodium hydride (1.2 eq.), portion-wise at 0 °C.
- **Addition of Aryl Halide:** After stirring for 30 minutes, add the desired aryl halide (e.g., a substituted phenyl bromide) (1.1 eq.).
- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target N-aryl-5-amino-3-methyl-isothiazole-4-carboxamide.

Data Presentation

The following tables summarize the biological activity of various isothiazole derivatives, illustrating the potential of this class of compounds in agrochemical applications. It is important to note that these are examples of related isothiazole compounds and not direct derivatives of **5-Amino-3-methyl-isothiazole-4-carbonitrile**.

Table 1: Fungicidal Activity of Isothiazole-Thiazole Derivatives

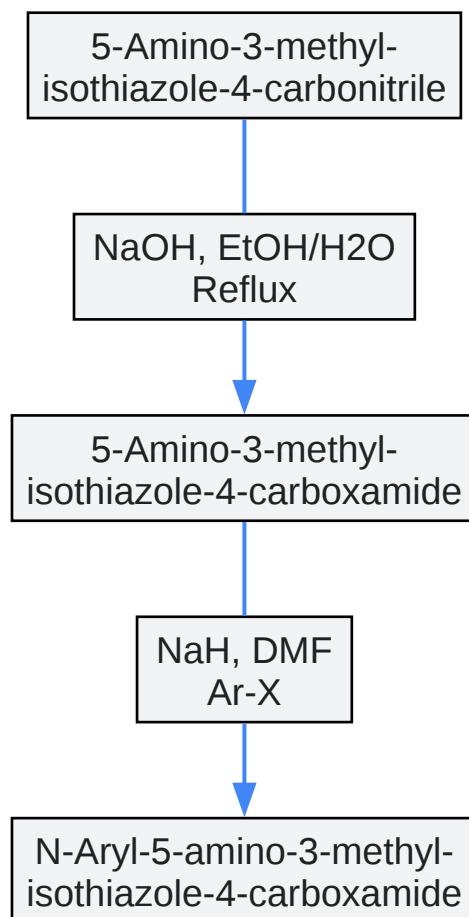
Compound ID	Target Pathogen	EC50 (mg/L)	In Vivo Inhibition (%) @ 100 mg/L	Reference
6j	Pseudoperonospora cubensis	-	>90	[1]
6j	Phytophthora infestans	-	>90	[1]
6u	Pseudoperonospora cubensis	0.046	-	[2]
6u	Phytophthora infestans	0.20	-	[2]

Table 2: Herbicidal Activity of Aminoisothiazolamide Derivatives

Compound ID	Target Weed	Activity Level	Reference
1a	Various	Potent in vivo activity	[3]

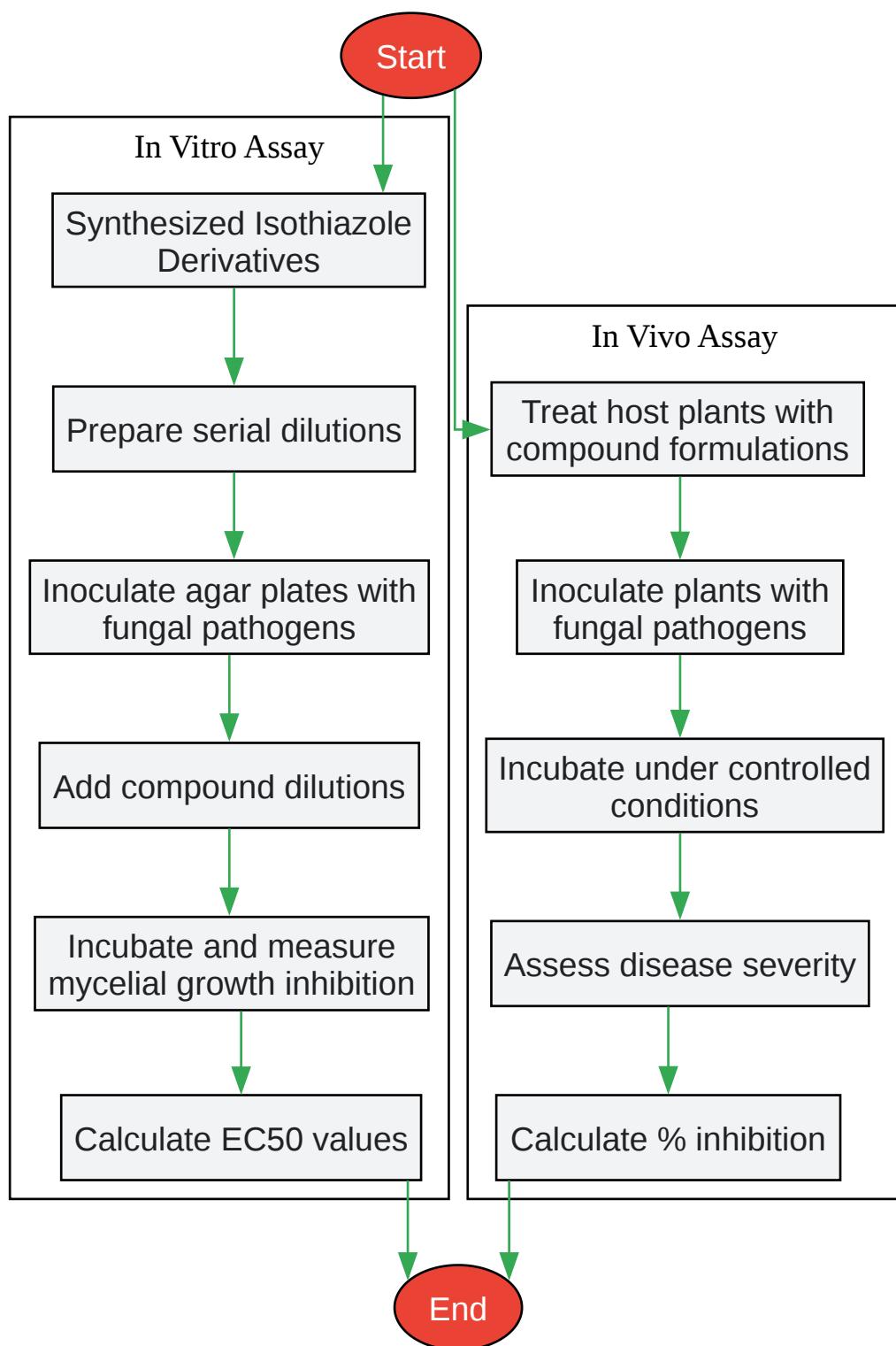
Visualizations

Diagram 1: Synthetic Pathway for N-Aryl-5-amino-3-methyl-isothiazole-4-carboxamide

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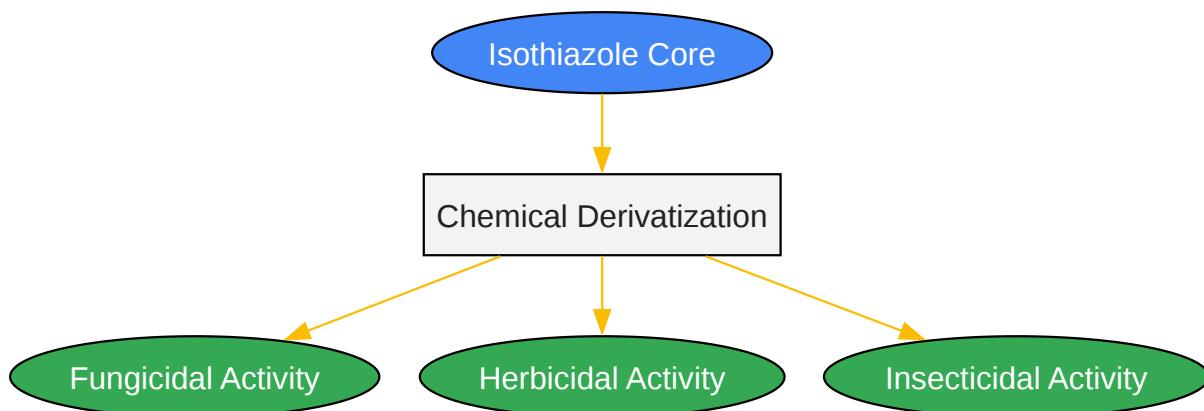
Caption: Synthetic route to N-aryl-isothiazole carboxamides.

Diagram 2: Experimental Workflow for Fungicidal Activity Screening

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Caption: Workflow for evaluating fungicidal efficacy.

Diagram 3: Logical Relationship of Isothiazole Core to Agrochemical Activity



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